![molecular formula C8H13ClO2S B2929205 (3-Cyclopropylcyclobutyl)methanesulfonyl chloride CAS No. 2167008-07-1](/img/structure/B2929205.png)
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride
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Description
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride is a chemical compound with the CAS Number: 2167008-07-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride is represented by the Inchi Code: 1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2 .Scientific Research Applications
Electrochemical Applications
Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, facilitating the electrochemical study of vanadium pentoxide (V2O5) films. This enables reversible sodium insertion into V2O5 films, highlighting its potential in battery technologies (Su, Winnick, & Kohl, 2001).
Synthetic Chemistry
Methylenecyclopropanes react with phenylsulfenyl chloride or phenylselenyl chloride to produce (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene. This demonstrates the compound's utility in creating complex molecular structures (Liu & Shi, 2004).
NMR Chemical Shift Measurements
In NMR studies, sodium methanesulfonate serves as an excellent internal reference for chemical shift determination in solutions containing cyclodextrin, underscoring the importance of sulfonate groups in analytical chemistry (Funasaki et al., 2000).
Pharmaceutical Chemistry
Methanesulfonyl chloride derivatives have been investigated as carbonic anhydrase inhibitors, offering insights into the development of novel antiglaucoma drugs. This reflects the compound's significance in medicinal chemistry and drug development (Scozzafava et al., 2000).
Radical Chemistry
The one-electron reduction of methanesulfonyl chloride has been studied, revealing insights into the behavior of sulfonyl radicals and their intermediates in oxygenated solutions. This research contributes to our understanding of radical chemistry and its implications for organic synthesis (Tamba et al., 2007).
Material Science
Methanesulfonamide synthesis from methanesulfonyl chloride highlights the compound's role in material science, particularly in the synthesis of sulfonamide-based materials (Zhao, 2002).
properties
IUPAC Name |
(3-cyclopropylcyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUGAICQKBUQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2167008-07-1 |
Source
|
Record name | (3-cyclopropylcyclobutyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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